2-Azido-n,n-dimethylethanamine

Beschreibung

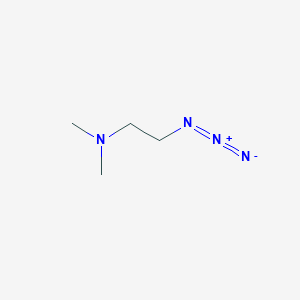

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-azido-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4/c1-8(2)4-3-6-7-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXCIVDAWWCJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624284 | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86147-04-8 | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86147-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways of 2-Azido-N,N-dimethylethanamine

The primary route for synthesizing this compound (DMAZ) relies on fundamental organic reactions, optimized to ensure high yields and purity.

Nucleophilic Substitution Reactions

The most common laboratory-scale synthesis of this compound involves a nucleophilic substitution reaction. wikipedia.org This method utilizes the displacement of a halide from an alkyl-amine precursor by an azide (B81097) salt. Typically, 2-chloro-N,N-dimethylethanamine hydrochloride or 2-bromo-N,N-dimethylethanamine hydrobromide serves as the starting material, which is reacted with sodium azide. wikipedia.orgthieme-connect.comrsc.orgsigmaaldrich.com The reaction proceeds by the azide ion (N₃⁻) acting as a nucleophile and attacking the electrophilic carbon atom bonded to the halogen, resulting in the formation of this compound and a sodium halide salt as a byproduct. wikipedia.org

Optimization of Reaction Parameters

To maximize the yield and efficiency of the synthesis, several reaction parameters are carefully controlled. The reaction is typically carried out in an aqueous solvent system at elevated temperatures, generally between 60°C and 80°C. thieme-connect.comrsc.org Reaction times can vary, often ranging from 18 to 40 hours. thieme-connect.com Post-reaction, the pH of the mixture is adjusted to approximately 10 with a base, such as sodium hydroxide (B78521), to facilitate the extraction of the final product into an organic solvent like diethyl ether or dichloromethane. thieme-connect.comrsc.org

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Starting Material | 2-chloro-N,N-dimethylethanamine hydrochloride | thieme-connect.comrsc.orgrsc.org |

| Reagent | Sodium Azide (NaN₃) | thieme-connect.comrsc.orgrsc.org |

| Solvent | Deionized Water | thieme-connect.comrsc.orgrsc.org |

| Temperature | 80°C | thieme-connect.comrsc.orgrsc.org |

| Reaction Time | 18-24 hours | thieme-connect.comrsc.org |

| pH Adjustment | ~10 (using 1M NaOH) | thieme-connect.comrsc.org |

| Extraction Solvent | Diethyl ether or Dichloromethane | thieme-connect.comrsc.org |

Analytical Monitoring of Synthetic Progress

The progress of the synthesis is often monitored using analytical techniques to ensure the reaction goes to completion and to quantify the product. Ultraviolet (UV) absorption spectroscopy can be used to track the disappearance of reactants or the formation of intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is crucial for confirming the structure of the final product. thieme-connect.com For instance, the ¹H NMR spectrum of this compound shows characteristic peaks around δ 2.27 ppm for the N,N-dimethyl groups and δ 3.35 ppm for the azidoethyl chain. rsc.org High-resolution mass spectrometry (HRMS) is also employed to confirm the molecular weight and elemental composition of the synthesized compound. rsc.org

Advanced Derivatization Strategies for this compound

The versatile functional groups of this compound, the azide and the tertiary amine, allow for a range of derivatization reactions, enabling its use as a building block in more complex molecules.

Azide-Alkyne Cycloaddition (CuAAC) Chemistry

The azide group of this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles by reacting the azide with a terminal alkyne. organic-chemistry.orgwikipedia.orgbeilstein-journals.org The CuAAC reaction is known for its high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often proceeding in aqueous solutions. organic-chemistry.orgbeilstein-journals.org

The catalyst, typically a Cu(I) species, can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov The use of ligands, for example, tris(hydroxypropyltriazolyl)methylamine (THPTA), can accelerate the reaction and protect against oxidative side reactions. nih.govnih.gov This methodology has been used to synthesize various derivatives, including those with potential applications in materials science and bioconjugation. For example, this compound has been reacted with 3,3,3-trifluoropropyne (B1345459) to create fluorinated triazole compounds.

Table 2: Key Components in CuAAC Reactions with this compound

| Component | Function | Source(s) |

|---|---|---|

| This compound | Azide source | |

| Terminal Alkyne | Reaction partner | organic-chemistry.orgwikipedia.org |

| Copper(I) catalyst | Catalyzes the cycloaddition | wikipedia.orgbeilstein-journals.org |

| Sodium Ascorbate | Reducing agent to generate Cu(I) | wikipedia.orgnih.gov |

| Ligand (e.g., THPTA) | Accelerates reaction and protects catalyst | nih.govnih.gov |

| Solvent | Often aqueous or a mixture with an organic solvent | organic-chemistry.orgbeilstein-journals.org |

Quaternization Reactions of the Amine Moiety

The tertiary amine group in this compound can undergo quaternization reactions. This involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. rsc.org For instance, reacting this compound with methyl iodide at an elevated temperature leads to the formation of 2-azido-N,N,N-trimethylethanaminium iodide. rsc.org

These quaternized derivatives have been investigated for their potential as energetic ionic liquids. researchgate.net For example, a series of ionic liquids has been synthesized through the metathesis reaction of quaternized this compound with silver dicyanamide, resulting in compounds with varying alkyl chain lengths on the ammonium nitrogen. researchgate.net

Reaction Mechanisms and Kinetics of 2 Azido N,n Dimethylethanamine

Thermal Decomposition Pathways and Energetics

The thermal breakdown of DMAZ is a complex process governed by several potential pathways, each with distinct energy barriers. Quantum chemistry models have been pivotal in mapping these decomposition routes. acs.orgnih.gov

N-N₂ Bond Fission and Nitrene Formation (Singlet and Triplet)

The primary and most dominant thermal decomposition pathway for DMAZ at all temperatures and pressures is the fission of the N-N₂ bond, which results in the formation of a highly reactive nitrene intermediate and the release of nitrogen gas (N₂). acs.orgnih.govicm.edu.pl This process can proceed through both spin-allowed (singlet nitrene) and spin-forbidden (triplet nitrene) paths. acs.orgnih.gov

Computational studies have shown that the formation of the singlet nitrene has the lowest activation barrier, making it the most kinetically favorable route. acs.orgnih.gov The activation barrier for singlet nitrene formation is approximately 39.0 kcal/mol. The triplet nitrene pathway has a slightly higher activation barrier of 40.2 kcal/mol. The nitrene formed is a very reactive intermediate that can subsequently react with other DMAZ molecules, leading to further degradation. icm.edu.pl

Hydrogen Azide (B81097) Elimination Reactions

Another identified decomposition pathway is the elimination of hydrogen azide (HN₃), leading to the formation of (dimethylamino)ethylene. acs.orgnih.gov However, this pathway has a higher activation barrier compared to N-N₂ bond fission, in the range of 42.5–44.0 kcal/mol, making it a secondary and less significant decomposition route.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a third possible decomposition mechanism. acs.orgnih.gov This pathway involves N-N₂ bond fission accompanied by the formation of molecules containing three- or four-membered heterocyclic rings. acs.orgnih.govresearchgate.net The activation barriers for these cyclization pathways are found to be 2–4 kcal/mol higher than those for nitrene formation, indicating that they are less favored kinetically. acs.orgnih.gov

Simple C-H, C-N, and C-C Bond Scission Processes

The simple scission of carbon-hydrogen (C-H), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds constitutes another set of potential decomposition pathways. acs.orgnih.gov However, similar to hydrogen azide elimination and intramolecular cyclization, these bond scission processes have higher activation barriers than N-N₂ bond fission and are therefore not the dominant decomposition mechanisms. acs.orgnih.gov

Intersystem Crossing Phenomena in Decomposition Processes

To accurately model the formation of the triplet nitrene from the singlet ground state of DMAZ, the concept of intersystem crossing is crucial. This involves a transition between different spin multiplicity states. Unrestricted broken spin symmetry calculations have been employed to locate and model the geometries of minimum energy intersystem crossing points for triplet nitrene formation and its subsequent isomerization. acs.orgnih.gov These computational approaches have provided results consistent with high-level models used for similar azide compounds like methyl azide. acs.orgnih.gov

Kinetic Studies of Gas-Phase and Condensed-Phase Reactions

Kinetic studies, both computational and experimental, have provided valuable data on the rates of DMAZ decomposition under different conditions.

In the gas phase, the dominant spin-allowed singlet nitrene formation has a representative kinetic rate expression derived from high-level quantum chemistry calculations: k(T) = 2.69 × 10⁹ T¹·⁴⁰⁵ exp(-39.0 kcal/mol / RT) s⁻¹ acs.orgnih.gov

This expression highlights the temperature dependence of the reaction rate.

In the condensed phase, solvation effects can influence the reaction kinetics. For DMAZ solvated in n-dodecane, a non-polar solvent, the activation barrier for decomposition is reduced. Self-consistent reaction field models have been used to adjust the gas-phase kinetic parameters for the liquid phase. The adjusted rate expression for the decomposition of DMAZ in n-dodecane is: k_liq(T) = 1.11 × 10⁹ T¹·⁴⁸⁰ exp(-37.6 kcal/mol / RT) s⁻¹ acs.orgnih.gov

This indicates that solvation in n-dodecane accelerates the decomposition of DMAZ. Experimental studies involving accelerated aging tests have also been conducted to predict the shelf life of liquid DMAZ. These tests have shown that the decomposition process can be autocatalytic, where the decomposition products accelerate further reaction. icm.edu.plbibliotekanauki.pl The sigmoid shape of the decomposition curves from these experiments supports this autocatalytic model. icm.edu.plbibliotekanauki.pl

Table 1: Activation Barriers for DMAZ Thermal Decomposition Pathways

| Decomposition Pathway | Activation Barrier (kcal/mol) |

|---|---|

| N-N₂ Bond Fission (Singlet Nitrene) | 39.0 |

| N-N₂ Bond Fission (Triplet Nitrene) | 40.2 |

| HN₃ Elimination | 42.5 - 44.0 |

| Intramolecular Cyclization | 41.0 - 43.0 acs.orgnih.gov |

Table 2: Kinetic Rate Expressions for DMAZ Decomposition

| Phase | Rate Expression |

|---|---|

| Gas Phase | k(T) = 2.69 × 10⁹ T¹·⁴⁰⁵ exp(-39.0 kcal/mol / RT) s⁻¹ acs.orgnih.gov |

| Condensed Phase (in n-dodecane) | k_liq(T) = 1.11 × 10⁹ T¹·⁴⁸⁰ exp(-37.6 kcal/mol / RT) s⁻¹ acs.orgnih.gov |

Derivation of Kinetic Rate Expressions

Kinetic rate expressions for the decomposition of DMAZ have been derived from quantum chemistry calculations. For the dominant gas-phase reaction—spin-allowed nitrene formation—the rate expression was determined using QCISD(T)/6-31++G(3df,2p)//MPWB1K/6-31+G(d,p) results. nih.govacs.org This expression is representative of the reaction's rate in the gas phase. nih.govacs.orgresearchgate.net

The derived kinetic rate expression for the gas-phase decomposition is: k(T) = 2.69 x 10⁹ T¹·⁴⁰⁵ exp(-39.0 kcal·mol⁻¹ / RT) s⁻¹ nih.govacs.orgresearchgate.net

This equation is crucial for modeling the thermal behavior of DMAZ in the absence of solvent interactions.

Investigation of Solvation Effects on Reaction Rates

Solvation has a notable effect on the decomposition kinetics of DMAZ. Studies using self-consistent reaction field (SCRF) models to account for solvation by a non-polar solvent, n-dodecane, show a reduction in the activation barrier for decomposition. nih.govacs.org This decrease in the energy barrier leads to an accelerated rate of decomposition in the liquid phase compared to the gas phase.

The kinetic rate expression, when adjusted for solvation in n-dodecane, becomes: k(T) = 1.11 x 10⁹ T¹·⁴⁸⁰ exp(-37.6 kcal·mol⁻¹ / RT) s⁻¹ nih.govacs.org

Table 2: Comparison of Gas-Phase vs. Solvated Kinetic Parameters for DMAZ Decomposition

| Parameter | Gas Phase | Solvated (n-dodecane) |

|---|---|---|

| Pre-exponential Factor (A) | 2.69 x 10⁹ s⁻¹ | 1.11 x 10⁹ s⁻¹ |

| Activation Energy (Ea) | 39.0 kcal/mol | 37.6 kcal/mol |

Kinetic parameter data sourced from computational modeling studies. nih.govacs.org

Reactivity with Oxidizing Agents: Mechanistic Insights

DMAZ exhibits hypergolic reactivity, meaning it ignites spontaneously upon contact with certain oxidizing agents like nitric acid (HNO₃) and dinitrogen tetroxide (NTO). researchgate.net The ignition mechanism is complex, involving key steps such as proton transfer, radical formation, and decomposition of the azide group. researchgate.net

Proton Transfer Mechanisms at Amine and Azide Centers

The initial step in the reaction between DMAZ and a strong acid like HNO₃ is a proton transfer. researchgate.netresearchgate.net Computational studies show that this proton transfer occurs preferentially at the amine nitrogen rather than the azide nitrogens. researchgate.net The amine nitrogen is more nucleophilic, readily accepting a proton from nitric acid to form an ionic intermediate in the liquid phase. researchgate.netresearchgate.net The nitrogen atoms of the azido (B1232118) group are substantially less reactive and less likely to be protonated. researchgate.net However, the azido group plays a role in modulating this reactivity by sterically shielding the amine's lone pair electrons, a factor that influences the ignition delay. researchgate.net

Radical Formation Pathways

Following initial interactions, the reaction proceeds through radical formation pathways. The thermal decomposition of the azide functional group is a critical source of radicals, releasing molecular nitrogen (N₂) and producing highly reactive nitrene intermediates. The N-N₂ bond fission is the dominant pathway for this process, with an activation barrier of approximately 39.0 kcal/mol for the formation of singlet nitrene. In reactions with oxidizers like nitric acid, decomposed species such as nitrogen dioxide (NO₂) can react with DMAZ in the gas phase, generating other reactive radicals like HNO₂ that contribute to the sustained combustion. acs.org

Fundamental Role of the Azido Group in Compound Reactivity

Electronic Effects on Reaction Centers

The electronic landscape of the DMAZ molecule is characterized by two primary reactive centers: the nucleophilic lone pair of electrons on the amine nitrogen and the energetic azido group. Computational studies, including those using Density Functional Theory (DFT), have elucidated the dominant unimolecular decomposition pathways. nih.govacs.org The thermal decomposition of DMAZ is primarily governed by the fission of the N–N₂ bond, which leads to the formation of a nitrene intermediate. nih.govacs.orgresearchgate.net This process has the lowest activation barrier compared to other potential decomposition reactions like HN₃ elimination or the formation of heterocyclic rings. nih.govacs.orgresearchgate.net

Quantum chemistry models have been used to derive kinetic rate expressions for these decomposition paths. The spin-allowed nitrene formation is found to be the predominant pathway across various temperatures and pressures. nih.govacs.org The gas-phase rate for this reaction has been determined, highlighting the electronic favorability of this decomposition route. nih.govacs.org

A significant electronic interaction occurs in the molecule's most stable, lowest-energy conformation. In this conformer, the central nitrogen atom of the azido group is positioned directly over the lone pair of electrons of the amine nitrogen. acs.orgresearchgate.netacs.org This alignment suggests an intramolecular electronic interaction that can influence the molecule's reactivity. acs.org Specifically, it has been proposed that this interaction plays a role in suppressing the proton transfer from an oxidizer, such as nitric acid, to the amine nitrogen, a step that could be rate-limiting in the ignition process. researchgate.netwikipedia.org The azido group's electronic presence effectively reduces the availability of the amine's lone pair for reaction. researchgate.net

Studies comparing DMAZ with its secondary amine analogue, 2-Azido-N-methylethanamine (MMAZ), show that while they share similar azide chain geometries, the energy barriers for decomposition are higher for MMAZ due to the stabilizing effect of the secondary amine.

Table 1: Calculated Activation Barriers for DMAZ Thermal Decomposition Pathways

This table presents the activation barriers for various postulated thermal decomposition reactions of DMAZ, as determined by computational chemistry models.

| Reaction Type | Activation Barrier (kcal/mol) | Primary Product(s) | Reference |

| N–N₂ Bond Fission (Spin-Allowed) | 39.0 | Singlet Nitrene | nih.govacs.org |

| N–N₂ Bond Fission (Spin-Forbidden) | 40.2 | Triplet Nitrene | |

| HN₃ Elimination | 42.5 - 44.0 | (Dimethylamino)ethylene + Hydrazoic Acid | nih.gov |

| N–N₂ Bond Fission with Heterocyclic Ring Formation | 41.0 - 43.0 | Three- or Four-Membered Heterocyclic Molecules | nih.govacs.org |

| N–N₂ Bond Fission (in n-dodecane solvent) | 37.6 | Singlet Nitrene | nih.govacs.org |

Steric Influences on Reactivity

Steric effects, which arise from the spatial arrangement of atoms, play a critical role in the reactivity of DMAZ. The most significant steric factor is the "conformational shielding" observed in the molecule's lowest-energy structure. In this conformation, the azide group physically obstructs the lone pair of electrons on the amine nitrogen. dtic.mil This shielding is thought to sterically hinder the approach of other molecules, such as a proton from nitric acid, to the nucleophilic amine center. acs.orgdtic.mil This impediment may contribute to the longer ignition delays observed for DMAZ compared to some traditional hypergolic fuels. wikipedia.orgdtic.mil

The importance of steric hindrance has prompted research into structural analogues of DMAZ designed to mitigate this shielding effect. dtic.mil For instance, the synthesis of cyclic analogues like 2-azido-N,N-dimethylcyclopropanamine (ADMCPA) was proposed. dtic.mildtic.mil Such molecules have stereoisomers, one of which would have a "locked" conformation preventing the azide group from shielding the amine lone pair, potentially enhancing reactivity and reducing ignition delay. dtic.mildtic.mil

Comparing DMAZ, a tertiary amine, with related secondary amines also highlights steric influences. The replacement of a methyl group on the nitrogen with a larger cyclopropyl (B3062369) group in 2-Azido-N-cyclopropylethanamine (CPAZ) introduces different steric constraints that alter reaction pathways compared to DMAZ. While both DMAZ and CPAZ are hypergolic, 2-Azido-N-methylethanamine (MMAZ), which is less sterically hindered at the nitrogen center than DMAZ, is not hypergolic with inhibited red fuming nitric acid (IRFNA). wikipedia.org This indicates that the relationship between steric bulk at the amine and hypergolic reactivity is not straightforward and involves a complex balance of electronic and steric factors.

Table 2: Comparison of Reactivity in DMAZ and Related Azidoethanamines

This table compares the hypergolic properties of DMAZ with its secondary amine analogues, illustrating how changes in the substituents on the amine nitrogen, and thus the steric environment, affect reactivity.

| Compound | Structure | Amine Type | Hypergolic with IRFNA* | Key Steric/Electronic Difference from DMAZ | Reference |

| 2-Azido-N,N-dimethylethanamine (DMAZ) | (CH₃)₂NCH₂CH₂N₃ | Tertiary | Yes | Tertiary amine with two methyl groups; exhibits conformational shielding. | wikipedia.org |

| 2-Azido-N-methylethanamine (MMAZ) | CH₃NHCH₂CH₂N₃ | Secondary | No | Secondary amine; higher energy barrier for decomposition due to secondary amine stabilization. | wikipedia.org |

| 2-Azido-N-cyclopropylethanamine (CPAZ) | c-C₃H₅NHCH₂CH₂N₃ | Secondary | Yes | Secondary amine with a bulky cyclopropyl group, which introduces different steric hindrance and alters pathways. | wikipedia.org |

*Inhibited Red Fuming Nitric Acid

Computational and Theoretical Investigations of 2 Azido N,n Dimethylethanamine

Quantum Chemical Methodologies Employed

A variety of sophisticated computational methods have been utilized to model DMAZ, each offering a different balance of accuracy and computational expense. These methodologies are fundamental to predicting the behavior of the molecule at an atomic level.

Density Functional Theory (DFT) stands out as a widely used method for the study of DMAZ. researchgate.net Specifically, the B3LYP exchange-correlation functional has been frequently employed to characterize the geometric parameters, normal modes, and equilibrium conformations of the molecule. researchgate.netgovinfo.govresearchgate.net DFT calculations have been instrumental in identifying 12 distinct equilibrium structures of DMAZ and analyzing their relative populations in the gas phase. researchgate.netaip.org

Another functional, MPWB1K, has been specifically used to model the thermal decomposition pathways of DMAZ. acs.orgnih.gov These DFT-based studies are crucial for understanding the reaction kinetics and mechanisms, such as the initial steps of ignition, which are vital for its performance as a potential hypergolic fuel. researchgate.net For instance, DFT has been used to investigate the ignition mechanism of DMAZ with nitric acid (HNO3), identifying key exothermic and kinetically favored reaction pathways. researchgate.net

Key DFT Functionals and Their Applications in DMAZ Research

| DFT Functional | Primary Application | Key Findings | Reference |

|---|---|---|---|

| B3LYP | Geometric and vibrational analysis | Characterized 12 equilibrium conformers and their normal modes. | researchgate.netresearchgate.net |

| MPWB1K | Thermal decomposition mechanisms | Modeled stationary points and reaction paths for decomposition. | acs.orgnih.gov |

To achieve higher accuracy, particularly for reaction energetics, researchers have turned to more computationally intensive ab initio methods. These methods, which are based on first principles without empirical parameterization, have been applied to simulate the thermal decomposition of DMAZ. acs.orgnih.gov

Quadratic Configuration Interaction with single and double excitations and a perturbative treatment of triple excitations (QCISD(T)), a high-level coupled-cluster method, was used to derive kinetic rate expressions for decomposition pathways. acs.orgnih.gov For instance, the rate expression for the dominant spin-allowed nitrene formation was determined using QCISD(T) results. acs.org

Furthermore, to model complex electronic states, such as those involving bond breaking and the formation of nitrene intermediates, multireference methods have been considered. The Complete Active Space Self-Consistent Field (CASSCF) method was used as a benchmark for studying the decomposition of methyl azide (B81097), a process analogous to that of DMAZ, validating the approaches used for the more complex molecule. acs.orgnih.gov The G2 method, another high-level ab initio procedure, was considered for estimating the gas-phase heat of formation, but it proved to be computationally intractable for a molecule of DMAZ's size. govinfo.gov

The choice of a basis set is a critical aspect of any quantum chemical calculation, dictating the trade-off between accuracy and computational cost. mit.edu For DMAZ, various basis sets have been selected based on the specific property being investigated.

The Pople-style 6-311++G(d,p) basis set is commonly paired with the B3LYP functional for geometry optimizations and frequency calculations of DMAZ conformers. govinfo.govresearchgate.netdtic.mil When studying reaction mechanisms with the MPWB1K functional, the 6-31+G(d,p) basis set was employed for geometry optimizations of stationary points. acs.orgnih.gov For the most accurate single-point energy calculations, such as those using the QCISD(T) method, the larger 6-31++G(3df,2p) basis set was utilized to capture more of the electron correlation energy. acs.orgnih.gov

The process of basis set selection involves careful validation to ensure the computational model is adequate for the chemical system. mit.edu Studies on a range of azido (B1232118) compounds have explored the performance of various basis sets, including 6-31G, 6-31G**, and 6-311G, in predicting properties like molecular density, providing a framework for choosing appropriate basis sets for new compounds in this class. researchgate.netresearchgate.net

Basis Sets Used in Computational Studies of DMAZ

| Basis Set | Computational Method | Purpose | Reference |

|---|---|---|---|

| 6-311++G(d,p) | B3LYP (DFT) | Geometry optimization and vibrational analysis of conformers. | govinfo.govresearchgate.net |

| 6-31+G(d,p) | MPWB1K (DFT) | Geometry of stationary points in decomposition reactions. | acs.orgnih.gov |

| 6-31++G(3df,2p) | QCISD(T) (Ab Initio) | High-accuracy single-point energy calculations for reaction kinetics. | acs.orgnih.gov |

Ab Initio Methods (e.g., Coupled Cluster, Multireference Methods)

Conformational Analysis and Energetic Profiles

The flexibility of the ethylamine (B1201723) backbone in DMAZ allows it to exist in multiple spatial arrangements, or conformations. Computational studies have identified twelve stable equilibrium conformers for DMAZ. govinfo.govresearchgate.net The relative energies of these conformers are quite close, with differences often in the range of 1.0–1.3 kcal/mol. govinfo.gov

The distribution of these conformers at a given temperature can be predicted using a Boltzmann distribution based on their zero-point corrected energies, and theoretical predictions have been found to align well with experimental observations. researchgate.net The most abundant conformer at room temperature is one where the central nitrogen atom of the azido group is positioned over the lone pair of electrons on the amine nitrogen. researchgate.net This "shielding" configuration is thought to inhibit proton transfer to the amine, a key step in hypergolic ignition, and thus may play a significant role in DMAZ's ignition delay characteristics. govinfo.govresearchgate.net

Investigations into the energetic profiles of DMAZ's thermal decomposition have revealed several potential pathways. acs.orgnih.gov The reaction type with the lowest activation barrier is the fission of the N–N2 bond, leading to the formation of either singlet or triplet nitrenes. acs.orgnih.gov The calculated activation barrier for this dominant pathway is approximately 39.0 kcal/mol in the gas phase. acs.orgnih.gov

Energetic Data for DMAZ Decomposition

| Reaction Pathway | Activation Barrier (Gas Phase) | Significance | Reference |

|---|---|---|---|

| N–N₂ bond fission (singlet nitrene formation) | ~39.0 kcal/mol | Dominant decomposition pathway at all examined temperatures. | acs.orgnih.gov |

| Formation of cyclic products | 2-4 kcal/mol higher than nitrene formation | Less favored pathway. | acs.orgnih.gov |

Electron Density and Bonding Analysis

To gain a deeper understanding of the chemical bonding and reactivity of DMAZ, its electron density distribution has been analyzed. This analysis provides a quantitative picture of how electrons are shared between atoms, revealing the nature of the chemical bonds.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model that defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.orgoup.com This theory has been applied to DMAZ and related amine azide propellants to characterize their bonding. researchgate.net

Using wave functions obtained from B3LYP/6-311G** calculations, the topological properties of the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) were determined. researchgate.net A BCP is a point between two nuclei where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. ias.ac.inwiley-vch.de The properties at these points provide quantitative measures of bond strength and type.

For the C–N bond connecting the ethyl chain to the azide group in DMAZ, the electron density at the BCP, ρbcp(r), is approximately 1.639 e Å⁻³. researchgate.net The Laplacian of the electron density, ∇²ρbcp(r), is approximately –14.0 e Å⁻⁵. researchgate.net A negative Laplacian indicates a concentration of electron density, which is characteristic of a covalent bond. The analysis also shows that the terminal N–N bonds of the azide group have a highly negative Laplacian, signifying a high concentration of charge. researchgate.net This detailed bonding analysis helps to explain the molecule's structure, stability, and reactivity.

Topological Properties of Electron Density in DMAZ

| Bond | Property | Value | Interpretation | Reference |

|---|---|---|---|---|

| Azide-C–N Bond | Electron Density (ρbcp(r)) | ~1.639 e Å⁻³ | Indicates shared electron interaction. | researchgate.net |

| Laplacian (∇²ρbcp(r)) | ~–14.0 e Å⁻⁵ | Negative value signifies covalent character (charge concentration). | researchgate.net | |

| Terminal N–N Bonds (Azide) | Laplacian (∇²ρbcp(r)) | Highly Negative | Indicates high degree of charge concentration. | researchgate.net |

Electrostatic Potential Mapping and Charge Distribution Studies

Computational analysis of 2-Azido-N,N-dimethylethanamine (DMAZ) through electrostatic potential mapping and charge distribution studies provides critical insights into its reactivity. Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule, as it illustrates the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de For DMAZ, MEP calculations reveal large negative potential regions near the amine and azide functional groups, indicating these are the primary nucleophilic sites with lone pair electrons. researchgate.netdtic.mil

A significant finding from these studies is the conformational influence on reactivity. In the lowest energy conformer of DMAZ, the azido group is positioned in a way that it sterically and electrostatically "shields" the lone pair electrons of the amine nitrogen. govinfo.govdtic.mil This shielding is believed to inhibit the initial proton transfer from an acid, a crucial step in the ignition process for hypergolic fuels, potentially contributing to the longer ignition delays observed for DMAZ compared to some other fuels. govinfo.govdtic.mildtic.mil

Further analysis using Quantum Theory of Atoms in Molecules (QTAIM), specifically Bader's theory, has been employed to quantify the charge distribution and the nature of chemical bonds within DMAZ. researchgate.net This method analyzes the electron density (ρbcp(r)) and the Laplacian of the electron density (∇²ρbcp(r)) at the bond critical points (BCPs). A high electron density suggests a strong covalent bond, while the sign of the Laplacian indicates whether charge is concentrated (negative value) or depleted (positive value). researchgate.net For DMAZ, the terminal N–N bond of the azide group shows highly concentrated charge, while the C-N bond attached to the azide group exhibits a lower charge concentration, suggesting it is a relatively weaker bond. researchgate.net

| Bond | Electron Density (ρbcp(r)) [e Å⁻³] | Laplacian of Electron Density (∇²ρbcp(r)) [e Å⁻⁵] |

|---|---|---|

| C-N (azide side) | ~1.639 | ~-14.0 |

| C-N (amine side) | ~1.824 | ~-17.25 |

Computational Elucidation of Reaction Pathways

Computational chemistry has been instrumental in exploring the potential reaction pathways of DMAZ, particularly its thermal decomposition and ignition mechanisms. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction kinetics. For DMAZ, computational studies have focused on identifying the transition states and calculating the activation energy barriers for various unimolecular decomposition pathways. acs.org These calculations, often using methods like Density Functional Theory (DFT) with functionals such as MPWB1K, and higher-level ab initio methods like QCISD(T), help determine the most likely decomposition routes. acs.org

Four primary types of thermal decomposition reactions have been modeled:

N–N₂ Bond Fission: This involves the breaking of the bond between the first nitrogen of the azide group and the ethyl chain, leading to the formation of a nitrene intermediate. This can proceed through either a spin-allowed (singlet nitrene) or spin-forbidden (triplet nitrene) pathway. acs.org

HN₃ Elimination: A concerted reaction where hydrazoic acid (HN₃) is eliminated, forming (dimethylamino)ethylene. acs.org

Cyclic Product Formation: N–N₂ bond fission accompanied by the formation of a three or four-membered heterocyclic ring. acs.org

Simple Bond Scission: The breaking of C–H, C–N, or C–C bonds. acs.org

Studies have found that N–N₂ bond fission to form a singlet nitrene has the lowest activation barrier, making it the dominant decomposition pathway at various temperatures and pressures. acs.org The barriers for forming cyclic products are slightly higher, while simple bond scissions have the highest energy requirements. acs.org

| Reaction Pathway | Activation Barrier (kcal/mol) |

|---|---|

| N–N₂ Fission (Singlet Nitrene) | 39.0 |

| N–N₂ Fission (Triplet Nitrene) | 40.2 |

| Cyclic Product Formation | ~41.0 - 43.0 |

| HN₃ Elimination | ~42.5 - 44.0 |

Data sourced from QCISD(T)//MPWB1K/6-31+G(d,p) level of theory calculations. acs.org

Potential Energy Surface Mapping and Analysis

Mapping the potential energy surface (PES) provides a comprehensive view of the energy landscape of a molecule, including its stable conformers and the energy barriers separating them. For DMAZ, DFT calculations have identified at least 12 distinct stable equilibrium conformations. researchgate.net The relative populations of these conformers in a sample at room temperature are consistent with a Boltzmann distribution based on their calculated zero-point corrected energies. researchgate.net

The most stable conformer features a stabilizing interaction between the amine and azide groups, which places it at a lower energy level by approximately 1.0–1.3 kcal/mol compared to other similar conformers. govinfo.govdtic.mil The energy barriers for rotation around the bonds in the >N-CH₂-CH₂-N₃ chain, which transform one conformer into another, have also been calculated, providing a detailed map of the conformational dynamics. researchgate.net

Furthermore, PES analysis has been applied to the reaction of DMAZ with oxidizers like nitrogen tetroxide (NTO). researchgate.net Reactive molecular dynamics simulations show that the potential energy of the system initially increases during endothermic bond-breaking processes and then sharply decreases as exothermic reactions lead to the formation of stable products like H₂O, N₂, and CO₂. researchgate.net These simulations help elucidate the complex, multi-step mechanism of ignition.

Advancements and Limitations in Computational Chemical Modeling

Computational chemistry has become an indispensable tool in the study of energetic materials like DMAZ, offering profound insights that complement experimental research. openaccessjournals.com

Advancements:

Predictive Power: Modern computational methods, particularly DFT, have demonstrated significant success in predicting the molecular structures, vibrational frequencies, and relative energies of DMAZ conformers. researchgate.net

Mechanism Elucidation: Quantum chemical models have been crucial in mapping out complex reaction pathways, such as thermal decomposition, and in identifying the key transition states and intermediates that govern the reaction kinetics. acs.orgaip.org This has provided a theoretical basis for understanding DMAZ's stability and reactivity.

Thermochemical Data: High-level computational methods are used to estimate essential thermochemical properties like enthalpy of formation and enthalpy of vaporization, which are critical for performance calculations but can be challenging to measure experimentally. dtic.mil

Structure-Property Relationships: By comparing computational results for DMAZ with related molecules like 2-azido-N-methylethanamine (MMAZ) and 2-azido-N-cyclopropylethanamine (CPAZ), researchers can establish relationships between molecular structure (e.g., amine substitution) and properties like hypergolicity.

Limitations:

Approximation Inherent in Models: All computational methods are based on approximations to solve the Schrödinger equation. openaccessjournals.com The accuracy of the results is highly dependent on the chosen level of theory (e.g., DFT functional) and basis set. While high-level methods offer greater accuracy, they are computationally expensive.

Condensed-Phase Complexity: Accurately modeling reactions in the liquid phase is significantly more complex than in the gas phase. While models like the Polarization Continuum Model (PCM) can simulate solvent effects, they may not fully capture the specific, dynamic interactions that occur in a neat fuel or a bipropellant mixture. dtic.milaip.org

Predicting Complex Phenomena: While computational models can calculate specific parameters like activation energy or amine basicity, predicting a complex, multi-faceted property like ignition delay remains a major challenge. aip.org It has been shown that a single parameter, such as the calculated basicity, does not always correlate directly with the observed ignition performance, indicating that other factors like steric hindrance and reaction dynamics play a significant role. dtic.mil

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-Azido-n,n-dimethylethanamine, offering unambiguous insights into its chemical structure.

Proton (¹H) NMR spectroscopy of this compound provides distinct signals corresponding to the different sets of hydrogen atoms in the molecule. rsc.org The spectrum is characterized by three main resonances. rsc.orgsci-hub.st A singlet peak is observed for the six equivalent protons of the two methyl groups attached to the nitrogen atom. rsc.orgsci-hub.st The two methylene (B1212753) groups of the ethyl chain appear as triplets, a result of spin-spin coupling with their neighboring methylene protons. rsc.orgsci-hub.st The chemical shifts and coupling constants are key identifiers for the compound's structure. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -N(CH₃)₂ | 2.27 | Singlet | N/A | 6H |

| -CH₂N(CH₃)₂ | 2.47 - 2.53 | Multiplet/Triplet | 6.2 | 2H |

| -CH₂N₃ | 3.35 | Triplet | 6.2 | 2H |

Data sourced from studies conducted in CDCl₃ at 400 MHz. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon backbone of this compound. The spectrum typically displays three distinct signals, corresponding to the three unique carbon environments in the molecule. rsc.orgsci-hub.st The chemical shifts are indicative of the electronic environment of each carbon atom. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | 43.87 |

| -CH₂N(CH₃)₂ | 56.44 |

| -CH₂N₃ | 48.23 |

Data sourced from a study conducted in D₂O at 125 MHz. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed for a more detailed analysis of the molecular structure of this compound and its derivatives. COSY experiments would confirm the connectivity between the two methylene groups of the ethyl chain by showing cross-peaks between their respective proton signals. HSQC would correlate the proton signals directly to their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. While specific 2D NMR data for the parent compound is not extensively detailed in the provided search results, these techniques are standard for confirming the structure of related and more complex molecules.

¹³C NMR Techniques for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, is instrumental in identifying the key functional groups present in this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic azide (B81097) (-N₃) functional group in this compound. The azide group exhibits a strong and sharp absorption band around 2100 cm⁻¹, which is a distinctive feature for this class of compounds. researchgate.net Density functional theory (DFT) calculations have been used to characterize the gas-phase, mid-infrared absorption spectrum of the compound. researchgate.netaip.org These computational studies aid in the analysis of the experimentally acquired spectrum. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for in situ monitoring of reactions involving this compound. hawaii.edu For instance, in studies of hypergolic ignition, in situ Raman spectroscopy has been used to identify initial reaction intermediates when the compound is mixed with an oxidizer. hawaii.edu This technique allows for the investigation of chemical changes in real-time. hawaii.eduacs.org

Infrared (IR) Absorption Spectroscopy for Functional Group Identification

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. In the context of this compound, it is particularly valuable for verifying its synthesis and studying its derivatives and reaction products.

While direct experimental data from High-Pressure Mass Spectrometry (HP-MS) on this compound is not extensively detailed in available literature, its application is recommended for validating computational models of the compound's decomposition. Theoretical studies, such as those using Density Functional Theory (DFT), predict the formation of various gas-phase intermediates during the thermal decomposition of DMAZ. researchgate.net These intermediates include singlet and triplet nitrenes, which are highly reactive species.

HP-MS would be instrumental in experimentally detecting these transient intermediates under high-pressure conditions that mimic real-world applications, such as in propellant systems. By capturing the gas-phase dynamics, HP-MS can help resolve discrepancies between experimental and computational decomposition rates, which can arise from factors like solvent effects or simplifications in theoretical models. The technique would provide crucial data to refine kinetic models and deepen the understanding of the complex reaction mechanisms at play.

Table 1: Theoretical Decomposition Pathways of DMAZ and Potential for HP-MS Validation

| Reaction Type | Calculated Activation Barrier (kcal/mol) | Dominant Product | Role of HP-MS |

| N–N₂ bond fission (singlet nitrene) | 39.0 | Singlet nitrene intermediates | Validation of nitrene formation |

| N–N₂ bond fission (triplet nitrene) | 40.2 | Triplet nitrene intermediates | Detection of spin state-specific intermediates |

| HN₃ elimination | 42.5 | (Dimethylamino)ethylene | Identification of elimination products |

| Cyclic product formation | 43.0–44.0 | 3-/4-membered heterocycles | Characterization of cyclic byproducts |

This table is based on theoretical modeling data.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an essential technique for the analysis of complex mixtures containing this compound and its reaction products. rsc.org This method combines the separation power of HPLC with the sensitive detection and identification capabilities of mass spectrometry. nih.gov

In the synthesis of novel materials, where DMAZ is functionalized, such as in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to create bioconjugates or polymers, HPLC-MS is critical for monitoring the reaction's regioselectivity. It allows for the separation and identification of different isomers and side products, which is a significant analytical challenge.

Research on metal-organic frameworks (MOFs) has utilized Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of synthesized compounds, demonstrating its utility in analyzing complex organic molecules within these structures. rsc.org For instance, in the synthesis of a water-soluble tridentate (dimethylamino)ethyl Cu(I)/Cu(II)-ligand, while not explicitly stated for the final product, related analytical techniques are crucial for monitoring such multi-step syntheses. thieme-connect.com

Table 2: Applications of HPLC-MS in the Analysis of DMAZ and Related Compounds

| Application | Analytical Challenge | Role of HPLC-MS |

| Functionalization of DMAZ (e.g., CuAAC) | Monitoring regioselectivity | Separation and identification of isomers |

| Synthesis of MOFs | Characterization of organic linkers | Verification of molecular structure |

| Analysis of reaction mixtures | Identification of byproducts | Quantifying reaction components |

This table highlights the potential and documented applications of HPLC-MS. rsc.org

High-Pressure Mass Spectrometry (HP-MS) for Gas-Phase Intermediates

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and accessible method for monitoring the progress of reactions involving this compound. The technique relies on changes in the UV-Vis absorption spectrum as reactants are consumed and products are formed. nih.gov

During the synthesis of DMAZ, which is typically achieved through the nucleophilic substitution of 2-chloro-N,N-dimethylethanamine with sodium azide, UV-Vis spectroscopy can be employed to track the reaction's progress. This is accomplished by quantifying the concentration of residual reactants or the formation of intermediates over time.

While the specific UV-Vis spectral data for DMAZ is not extensively detailed in the provided context, the general principle of using this technique for reaction monitoring is well-established. nih.gov For example, in the study of nucleoside transformations, UV-Vis spectroscopy, combined with spectral unmixing algorithms, has been shown to accurately resolve the composition of mixtures. nih.gov A similar approach could be adapted for monitoring reactions involving DMAZ, provided that the compound and its reactants/products have distinct absorption spectra.

Table 3: General Parameters for UV-Vis Monitoring of DMAZ Synthesis

| Parameter | Description | Relevance to Reaction Monitoring |

| Wavelength Scan | Measurement of absorbance across a range of UV-Vis wavelengths. | To identify the λmax (wavelength of maximum absorbance) for reactants and products. |

| Time-course Measurement | Recording absorbance at a specific wavelength over time. | To determine reaction kinetics and endpoint. |

| Concentration Calibration | Creating a standard curve of absorbance versus known concentrations. | To quantify the concentration of species in the reaction mixture. |

This table outlines the general methodology for using UV-Vis spectroscopy in reaction monitoring.

Comparative Studies and Structure Reactivity Relationships with Analogues

Structural Analogues Investigated

Among the key analogues synthesized for comparative analysis are 2-Azido-N-methylethanamine (MMAZ) and 2-Azido-N-cyclopropylethanamine (CPAZ). wikipedia.orgdtic.mil These compounds, along with others, have been instrumental in elucidating the structure-reactivity relationships within this class of azidoethanamines. govinfo.gov

The substitution pattern on the amine nitrogen significantly affects the chemical properties of 2-azidoethanamines. A notable comparison is between the tertiary amine DMAZ and its secondary amine analogue, MMAZ. While DMAZ is hypergolic (ignites spontaneously) with inhibited red fuming nitric acid (IRFNA), MMAZ is not. wikipedia.orggovinfo.gov This difference in reactivity is attributed to the substitution on the amine.

Another analogue, 2-Azido-N-cyclopropylethanamine (CPAZ), which is also a secondary amine but with a cyclopropyl (B3062369) group instead of a methyl group, is hypergolic with IRFNA. wikipedia.orggovinfo.gov However, its ignition delays are longer than those of DMAZ. The cyclopropyl group in CPAZ introduces steric hindrance, which alters the reaction pathways compared to the tertiary amine structure of DMAZ.

Emerging Research Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Precursor in Organic Chemistry

2-Azido-n,n-dimethylethanamine serves as a versatile precursor in the synthesis of diverse organic compounds. Its primary utility stems from the azide (B81097) functional group, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". cymitquimica.com This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, linking the dimethylaminoethyl moiety to other molecules.

A notable application is in the synthesis of complex ligands. For instance, this compound has been reacted with tripropargylamine (B1585275) in the presence of a copper(II) acetate (B1210297) catalyst to produce a water-soluble tris-amine tridentate Cu-ligand. thieme-connect.com This synthesis highlights the compound's role in creating sophisticated molecular architectures for applications in catalysis and coordination chemistry. thieme-connect.com

Furthermore, its utility extends to polymer modification. In one study, polymers of poly(2-hydroxyethyl methacrylate) (PHEMA) containing alkyne groups were functionalized by adding this compound via a click reaction. acs.org This process demonstrates the compound's ability to graft specific functional groups onto polymer backbones, thereby creating novel materials with tailored properties. acs.org The synthesis of this compound itself is typically achieved through the nucleophilic substitution of 2-chloro-N,N-dimethylethanamine with sodium azide. thieme-connect.comwikipedia.org

Table 1: Synthesis of a Tris-amine Tridentate Cu-Ligand using this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| 2-Azido-n,n-dimethylethan-1-amine | Tripropargylamine | Aqueous Cu(OAc)₂ | tBuOH/H₂O (3:1) | 2-(4-((Bis((1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylethan-1-amine |

Data sourced from Synthesis of a Water-Soluble Tridentate (Dimethylamino)ethyl Cu(I)/Cu(II)-Ligand. thieme-connect.com

Advanced Applications in Bioconjugation and Molecular Probing

The chemical reactivity of this compound, particularly its azide group, makes it a valuable tool for bioconjugation and the labeling of biomolecules. The CuAAC click reaction provides a highly efficient and bio-orthogonal ligation strategy, enabling the attachment of the dimethylaminoethyl group to proteins, nucleic acids, or other biological targets that have been modified to contain an alkyne handle.

The synthesis of specialized ligands, such as the aforementioned water-soluble tridentate copper ligand, is directly relevant to this field. thieme-connect.com Such ligands are designed to stabilize the Cu(I) oxidation state, which is crucial for accelerating the CuAAC reaction, preventing oxidation, and improving the solubility of the copper catalyst in aqueous media typical for biological experiments. thieme-connect.com This enhancement of the catalytic process is vital for the effective labeling of biological materials. thieme-connect.com

Development of Chemical Components for Drug Delivery Systems

Researchers have investigated this compound for its potential as a component in advanced drug delivery systems. Its unique structure can be exploited to create smart materials that respond to specific physiological cues.

A significant development in this area is the functionalization of drug carriers with moieties derived from this compound. For example, it has been used as a building block in creating pH-sensitive micelles for targeted cancer therapy. vulcanchem.com By incorporating it into a structure with polyethylene (B3416737) glycol (PEG), researchers have developed systems that demonstrate controlled release of therapeutic agents. In vitro studies of these micelles have shown up to 80% drug release in acidic environments, which mimic the tumor microenvironment, while remaining stable at physiological pH. vulcanchem.com This pH-responsive behavior allows for the targeted delivery of drugs to cancer cells, potentially increasing efficacy and reducing side effects.

Table 2: Performance of a pH-Sensitive Micellar Drug Delivery System

| Feature | Description | Finding |

|---|---|---|

| System | pH-sensitive micelles | Functionalized with polyethylene glycol (PEG) and a derivative of this compound. vulcanchem.com |

| Application | Targeted Cancer Therapy | Designed to release drugs in the acidic microenvironment of tumors. vulcanchem.com |

| In Vitro Release | 80% | Percentage of drug released in acidic conditions simulating a tumor environment. vulcanchem.com |

Data sourced from research on drug delivery systems. vulcanchem.com

Integration into Metal-Organic Framework (MOF) Chemistry for Functional Materials

The functional groups of this compound allow for its integration into porous crystalline materials like Metal-Organic Frameworks (MOFs). This post-synthetic modification strategy is used to impart new functionalities to the MOF structure.

In a specific example, this compound was used to modify a MOF for enhanced hydroxide (B78521) conductivity. rsc.org The process involved first synthesizing the azide compound and then reacting it with methyl iodide to form a quaternary ammonium (B1175870) salt, (2-azido-N,N,N-trimethylethan-1-aminium), which was then integrated into the MOF structure. rsc.org This demonstrates how the compound can act as a precursor to introduce specific chemical groups into the pores of a MOF, thereby tailoring the material's properties for applications such as ion conduction. rsc.org

Table 3: Synthesis of Quaternary Ammonium Modified MOF Precursor

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Methyl Iodide (MeI) | Acetonitrile (MeCN) | Reflux at 80 °C for 24 h | (2-azido-N,N,N-trimethylethan-1-aminium) |

Data sourced from research on the installation of quaternary ammonium groups in Metal-Organic Frameworks. rsc.org

Strategies for Modulating Chemical Reactivity and Selectivity

Controlling the reactivity and selectivity of this compound is crucial for its application, from organic synthesis to its use as a high-performance fuel, where its ignition properties are critical. researchgate.net

The reactivity of this compound can be significantly influenced by catalysts and additives. In the context of its use as a hypergolic fuel, studies have explored adding various amines to shorten its ignition delay. acs.org For instance, adding a 5% mass fraction of N,N,N′,N′-tetramethyl ethylenediamine (B42938) (TMEDA) to this compound was shown through reactive molecular dynamics simulations to shorten the time required to reach the maximum potential energy during its reaction with dinitrogen tetroxide. acs.org

In synthetic chemistry, iron-catalyzed reactions have been developed for the difunctionalization of alkenes to produce primary 2-azidoamines, which are related structures. organic-chemistry.org Other catalytic systems, such as those using cerium(III) chloride, facilitate the regioselective ring-opening of aziridines with sodium azide to form 1,2-azidoamines. organic-chemistry.org These strategies highlight how transition metals and other catalysts can be employed to control the formation and reaction of the azidoamine motif. organic-chemistry.orgmdpi.com

Targeted modifications to the molecular structure of this compound are a key strategy for tuning its chemical properties. Computational studies, particularly using density functional theory (DFT), have been instrumental in understanding its structure-reactivity relationships. dtic.milresearchgate.net A key finding is that in the compound's lowest-energy conformation, the azide group can sterically "shield" the lone pair of electrons on the amine's nitrogen atom. acs.orgdtic.mil This shielding is believed to inhibit proton transfer, which can be a critical step in certain reactions, such as hypergolic ignition. acs.orgdtic.mil

To overcome this, researchers have computationally explored and synthesized structural analogues. wikipedia.orgdtic.mil The goal is to alter the molecule's geometry to prevent this internal shielding and enhance the reactivity of the amine nitrogen. dtic.milgovinfo.gov Modifications include replacing the methyl groups on the nitrogen or introducing a cyclic structure. dtic.milgovinfo.gov For example, 2-azido-N-cyclopropylethanamine (CPAZ), a secondary amine with a cyclopropyl (B3062369) group, was found to be hypergolic, whereas 2-azido-N-methylethanamine (MMAZ), a simpler secondary amine, is not. wikipedia.orgdtic.mil The design of cyclic analogues, such as 2-azido-N,N-dimethylcyclopropanamine (ADMCPA), has been proposed as a way to create isomers where one conformation prevents the azide group from blocking the amine lone pair, potentially leading to enhanced reactivity. dtic.mildtic.mil

Table 4: Comparison of 2-Azidoethanamine Derivatives and Their Properties

| Compound Name | Abbreviation | Structure Type | Key Structural Difference from DMAZ |

|---|---|---|---|

| This compound | DMAZ | Tertiary Amine | Baseline compound. |

| 2-Azido-N-methylethanamine | MMAZ | Secondary Amine | One methyl group is replaced by a hydrogen atom. wikipedia.orgdtic.mil |

| 2-Azido-N-cyclopropylethanamine | CPAZ | Secondary Amine | One methyl group is replaced by a cyclopropyl group. wikipedia.orgdtic.mil |

| 2-Azido-N,N-dimethylcyclopropanamine | ADMCPA | Tertiary Amine | The ethyl backbone is replaced with a cyclopropane (B1198618) ring. dtic.milaip.org |

Data sourced from computational and experimental studies on azidoethanamine derivatives. wikipedia.orgdtic.milaip.org

Q & A

Q. What are the optimal reaction conditions for synthesizing DMAZ, and how can reaction kinetics be monitored experimentally?

DMAZ is synthesized via nucleophilic substitution of 2-chloro-N,N-dimethylethanamine with sodium azide. Key parameters include temperature (60–80°C), reaction time (24–40 hours), and aqueous solvent systems. Reaction progress can be tracked using ultraviolet (UV) absorption spectroscopy to quantify residual reactants or intermediates. Adjusting pH to ~10 post-reaction facilitates product extraction with diethyl ether .

Q. What spectroscopic methods are recommended for characterizing DMAZ and its derivatives?

- H and C NMR : Peaks at δ 2.28 ppm (N,N-dimethyl groups) and δ 3.35 ppm (azidoethyl chain) confirm structure .

- IR Spectroscopy : The azide (-N) stretch at ~2100 cm is critical for functional group identification .

- Mass Spectrometry : MALDI-TOF or ESI-MS can verify molecular weight (e.g., m/z 540.56 for cholesteryl-DMAZ derivatives) .

Q. What safety precautions are critical when handling DMAZ in laboratory settings?

DMAZ’s azide group poses explosion risks under heat or mechanical stress. Protocols include:

- Avoiding open flames or sparks.

- Using blast shields and personal protective equipment (PPE).

- Storing in cool, dry conditions with inert gas purging .

Advanced Research Questions

Q. What computational models best predict DMAZ’s thermal decomposition pathways and kinetics?

Density Functional Theory (DFT) (e.g., MPWB1K/6-31+G(d,p)) and ab initio methods (QCISD(T)) simulate decomposition mechanisms. Dominant pathways include:

Q. How does DMAZ’s molecular structure influence its hypergolic ignition with oxidizers?

The electron-donating N,N-dimethyl group and azide’s high nitrogen content enhance reactivity with nitric acid or NO. Computational studies (e.g., DFT-based charge distribution analysis ) reveal that the β-carbon’s electron density facilitates rapid proton transfer during hypergolic ignition .

Q. What strategies improve DMAZ’s stability in propellant formulations?

Solvation in non-polar solvents (e.g., n-dodecane) reduces decomposition rates by stabilizing transition states. Self-consistent reaction field (SCRF) models adjust kinetic parameters for liquid-phase behavior (e.g., ) .

Q. How can DMAZ be functionalized for novel material synthesis, and what analytical challenges arise?

DMAZ’s azide group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugates or polymers. Challenges include:

- Avoiding unintended side reactions (e.g., Staudinger reactions).

- Monitoring regioselectivity via 2D NMR (COSY, HSQC) and HPLC-MS .

Data Contradictions and Validation

Q. Why do experimental and computational decomposition rates for DMAZ sometimes diverge?

Discrepancies arise from solvent effects, omitted transition states (e.g., intersystem crossing in nitrene formation), or approximations in DFT functionals. Validation requires high-pressure mass spectrometry (HP-MS) or shock tube experiments to capture gas-phase dynamics .

How reliable are basis sets like 6-311G for modeling DMAZ’s electronic properties?** While 6-311Gcaptures valence electron behavior,aug-cc-pVDZ or def2-TZVP** basis sets improve accuracy for azide vibrational frequencies and charge transfer. Benchmarking against experimental IR/NMR data is essential .

Methodological Recommendations

Q. What combined experimental-computational approaches resolve DMAZ’s reaction mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.